2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate
Description
Key Structural Features:
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The IUPAC systematic name for this compound is (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid 2,4,5-trichlorophenyl ester , derived through the following protocol:
- Parent Chain Identification : Butanoic acid (four-carbon chain) from L-valine.
- Substituent Prioritization :
- Amino Group : Modified by the benzyloxycarbonyl group at position 2.
- Esterification : The carboxyl group at position 1 is esterified with 2,4,5-trichlorophenol.
- Stereochemical Descriptor : The S-configuration at C2 is explicitly noted.
Alternative Designations:
- Chemical Abstracts Service (CAS) Registry Number : 3065-23-4.
- European Inventory of Existing Commercial Chemical Substances (EINECS) : 221-313-0.
- Common Synonyms :
Comparative Analysis with Related Valine Ester Derivatives
Valine ester derivatives vary in their protective groups and aryl substituents, impacting their synthetic utility and physicochemical properties. Below is a comparative analysis:
Structural Implications:
- Electrophilicity : Trichlorophenyl esters exhibit greater reactivity in acyl transfer reactions compared to ethyl or benzyl esters due to electron-withdrawing chlorine atoms.
- Steric Effects : Bulky aryl groups (e.g., pentachlorophenyl) hinder nucleophilic attack, slowing reaction kinetics.
- Solubility : Halogenated esters display lower aqueous solubility, necessitating polar aprotic solvents for synthetic applications.
Properties
CAS No. |
3065-23-4 |
|---|---|
Molecular Formula |
C19H18Cl3NO4 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl) 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C19H18Cl3NO4/c1-11(2)17(23-19(25)26-10-12-6-4-3-5-7-12)18(24)27-16-9-14(21)13(20)8-15(16)22/h3-9,11,17H,10H2,1-2H3,(H,23,25) |
InChI Key |
KXDPKWZNNMFNOJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate typically involves the reaction of 2,4,5-trichlorophenol with N-[(benzyloxy)carbonyl]-L-valine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : CHClNO
- Molar Mass : 430.71 g/mol
- Density : 1.349 g/cm³ (predicted)
- Boiling Point : 558.2 °C (predicted)
- pKa : 10.59 (predicted)
Structural Characteristics
The compound features a trichlorophenyl group attached to an L-valinate moiety with a benzyloxycarbonyl protective group. This structure is significant for its biological activity and potential applications.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate exhibit cytotoxic effects against various cancer cell lines. The trichlorophenyl moiety plays a crucial role in enhancing the compound's lipophilicity and cellular uptake.
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Drug Development : The compound serves as a lead structure for developing new pharmaceuticals targeting specific diseases due to its unique chemical properties and biological activities.
Agrochemicals
- Herbicidal Activity : The trichlorophenyl group is known for its herbicidal properties. Research has demonstrated that derivatives of this compound can effectively control weed populations in agricultural settings.
- Pesticide Formulation : The compound's ability to inhibit specific enzymes in pests makes it a candidate for inclusion in pesticide formulations aimed at protecting crops from insect damage.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of various benzyloxycarbonyl derivatives on human cancer cell lines. The findings indicated that this compound showed significant inhibition of cell proliferation at low micromolar concentrations.
Case Study 2: Antimicrobial Screening
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
Case Study 3: Herbicidal Efficacy
A field trial assessing the herbicidal activity of this compound against common agricultural weeds showed a reduction in weed biomass by over 70% compared to untreated controls. This study highlights its potential application in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyloxycarbonyl group may protect the compound from degradation, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural features with several classes of molecules, including insecticides, protease inhibitors, and valine-derived esters. Below is a detailed analysis of its similarities and differences with key analogs.
Tetrachlorvinphos
- Structure : Contains a 2,4,5-trichlorophenyl group and a phosphate ester backbone .
- Key Differences : Tetrachlorvinphos lacks the Cbz-protected valine moiety, instead featuring a dimethyl phosphate group.
- Application : Widely used as an insecticide and acaricide due to its neurotoxic effects on pests .
- Research Insight : The trichlorophenyl group in both compounds enhances lipid solubility, but the phosphate group in tetrachlorvinphos enables acetylcholinesterase inhibition, a mechanism absent in the valinate derivative.
Fluvalinate
- Structure: Features a DL-valine ester linked to a trifluoromethylphenyl and phenoxyphenyl group .
- Key Differences: Fluvalinate uses a cyano(3-phenoxyphenyl)methyl ester and lacks the Cbz group. The valine is racemic (DL-form), unlike the L-configuration in the target compound.
- Application : A pyrethroid insecticide targeting sodium channels in insects .
- Research Insight: The trifluoromethyl and phenoxyphenyl groups in fluvalinate improve photostability and insect selectivity compared to the trichlorophenyl group, which may confer broader-spectrum activity but lower environmental persistence.
GC376 (Protease Inhibitor)
- Structure : Includes a Cbz-protected leucinamide and a sulfonic acid group .
- Key Differences : GC376 substitutes valine with leucine and incorporates a sulfonic acid moiety critical for protease inhibition.
- Application : A veterinary antiviral targeting 3CL protease in coronaviruses .
- Research Insight : The Cbz group in both compounds aids in cellular uptake, but the trichlorophenyl group in the valinate derivative may enhance membrane permeability compared to GC376’s polar sulfonic acid group.
Comparative Data Table
Research Findings and Implications
Role of the Trichlorophenyl Group : The 2,4,5-trichlorophenyl moiety enhances lipophilicity and binding to hydrophobic pockets in target enzymes or receptors, as seen in tetrachlorvinphos . However, its environmental persistence and toxicity profile may limit pharmaceutical applications.
Impact of Chirality: The L-valine configuration in the target compound contrasts with fluvalinate’s racemic valine.
Cbz Group Utility: The benzyloxy carbonyl group facilitates peptide synthesis and protection, as demonstrated in GC376’s protease inhibition mechanism .
Biological Activity
2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate (CAS Number: 3065-23-4) is a synthetic organic compound notable for its unique structural features, including a trichlorophenyl group and a benzyloxycarbonyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and protein modification.
| Property | Value |
|---|---|
| Molecular Formula | C19H18Cl3NO4 |
| Molecular Weight | 430.71 g/mol |
| Density | 1.349 g/cm³ |
| Boiling Point | 558.2 °C |
| pKa | 10.59 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trichlorophenyl group may facilitate binding to enzymes or receptors, potentially leading to the inhibition or activation of various biological pathways. The protective nature of the benzyloxycarbonyl group enhances the compound's stability and efficacy in biological systems .
Enzyme Inhibition Studies
Research indicates that compounds with similar structural motifs exhibit significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies on related carbamate derivatives have shown IC50 values ranging from 1.60 to 311 µM for AChE inhibition, suggesting that this compound could possess comparable or enhanced inhibitory activity .
Study on Acetylcholinesterase Inhibition
A study focusing on the inhibition of AChE by various carbamate derivatives found that certain compounds exhibited stronger inhibition than established drugs like rivastigmine. This suggests that derivatives such as this compound could be explored for their therapeutic potential against neurodegenerative diseases where cholinesterase activity is a target .
Neuroprotective Effects
Research evaluating similar compounds has highlighted their neuroprotective properties against oxidative stress and neuroinflammation. For example, certain derivatives demonstrated potent MAO-B inhibitory activity alongside antioxidant capabilities. These findings underscore the importance of exploring this compound in the context of neuroprotection and treatment strategies for conditions like Parkinson's disease .
Q & A
Q. What are the optimal synthetic routes for preparing 2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves two steps: (1) Protection of the L-valine amine group using benzyloxycarbonyl (Cbz) chloride or activated esters like N-(benzyloxycarbonyloxy)succinimide (). (2) Coupling the protected amino acid with 2,4,5-trichlorophenol via esterification, often employing carbodiimide coupling agents (e.g., DCC) or mixed carbonates. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically affect yield and purity. For example, anhydrous solvents (THF, DCM) minimize hydrolysis, while catalytic DMAP enhances esterification efficiency. Purification via flash chromatography or recrystallization (using solvents like ethyl acetate/hexane) is essential to isolate the product with >95% purity ( ).
Q. How can the structural integrity and stereochemical configuration of this compound be confirmed?
Methodological Answer: X-ray crystallography using software like ORTEP-3 ( ) provides unambiguous confirmation of the molecular geometry and stereochemistry. Complementary techniques include:
- NMR Spectroscopy : H and C NMR to verify the Cbz group (aromatic protons at δ 7.3–7.5 ppm) and valine backbone (α-proton at δ 4.0–4.3 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] or [M+Na]).
- Polarimetry : To validate the retention of L-valine’s chirality ().
Q. What role does the benzyloxycarbonyl (Cbz) group play in the compound’s stability during peptide synthesis?
Methodological Answer: The Cbz group protects the amine functionality of L-valine from unintended reactions during coupling steps. It is stable under basic and mildly acidic conditions but can be selectively removed via hydrogenolysis (H/Pd-C) or strong acids (e.g., HBr/AcOH), enabling sequential peptide elongation. Comparative studies with other protecting groups (e.g., Fmoc) highlight Cbz’s resistance to nucleophilic attack, making it suitable for stepwise synthesis ( ).
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the coupling efficiency between N-[(benzyloxy)carbonyl]-L-valine and 2,4,5-trichlorophenol under varying catalytic conditions?
Methodological Answer: Kinetic studies using in situ IR or F NMR can monitor reaction progress. For example, coupling with DCC/HOBt in DMF shows higher efficiency due to reduced racemization compared to EDCI. Catalytic additives like DMAP accelerate acyl transfer, while polar aprotic solvents stabilize the activated intermediate. Side reactions (e.g., oxazolone formation) are minimized at lower temperatures (0–5°C). Such data inform predictive models for optimizing reaction scalability ().
Q. How do structural modifications to the trichlorophenyl moiety affect bioactivity or target interactions?
Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., replacing Cl with CF or modifying ring positions). Computational docking (using software like AutoDock) and in vitro assays (e.g., enzyme inhibition) can identify key interactions. For instance, the 2,4,5-trichloro pattern may enhance hydrophobic binding to enzyme active sites, as seen in related agrochemicals ().
Q. What analytical challenges arise in quantifying trace impurities or degradation products, and how can they be addressed?
Methodological Answer: Degradation products (e.g., free valine or dechlorinated derivatives) require sensitive detection methods. UPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) achieves baseline separation. For photodegradation studies, accelerated stability testing under UV light (ICH Q1B guidelines) coupled with HRMS identifies breakdown pathways. Quantitation limits of <0.1% can be achieved using external calibration curves ().
Q. How do solvent polarity and temperature influence crystallization behavior and polymorphic forms?
Methodological Answer: Solvent screening (e.g., ethanol vs. acetone) under controlled cooling rates (0.1–1°C/min) can yield distinct polymorphs. Differential scanning calorimetry (DSC) and powder XRD differentiate crystalline forms. For example, high-polarity solvents may favor solvate formation, while low-polarity solvents produce anhydrous crystals. ORTEP-3 ( ) can model unit cell parameters to guide crystallization optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
